molecular formula C21H24N2O5S B2731437 6-ethyl 3-methyl 2-(3,4-dimethylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-21-6

6-ethyl 3-methyl 2-(3,4-dimethylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B2731437
CAS No.: 864926-21-6
M. Wt: 416.49
InChI Key: KPUOEJAJJBJAIH-UHFFFAOYSA-N
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Description

6-Ethyl 3-methyl 2-(3,4-dimethylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a thienopyridine derivative featuring:

  • Ethyl and methyl ester groups at positions 6 and 3, respectively.
  • A 3,4-dimethylbenzamido substituent at position 2.
  • A partially hydrogenated thieno[2,3-c]pyridine core.

Its synthesis likely involves amidation of the precursor 6-ethyl 3-methyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (CAS 24237-51-2, molecular weight 284.33 g/mol) .

Properties

IUPAC Name

6-O-ethyl 3-O-methyl 2-[(3,4-dimethylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-5-28-21(26)23-9-8-15-16(11-23)29-19(17(15)20(25)27-4)22-18(24)14-7-6-12(2)13(3)10-14/h6-7,10H,5,8-9,11H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUOEJAJJBJAIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Ethyl 3-methyl 2-(3,4-dimethylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the thieno[2,3-c]pyridine class and features a unique structure that may confer various biological activities, particularly in the realms of antibacterial and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N2O4SC_{18}H_{22}N_2O_4S with a molecular weight of approximately 366.44 g/mol. The thieno-pyridine core structure is characterized by the following features:

  • Thieno[2,3-c]pyridine ring : A fused heterocyclic system containing nitrogen and sulfur.
  • Dimethylbenzamide moiety : Suggests potential interactions with biological targets.
  • Dicarboxylate groups : Located at positions 3 and 6 of the thieno-pyridine ring.

The compound is anticipated to be a solid at room temperature with moderate solubility in organic solvents like methanol and dichloromethane.

While the precise mechanism of action for this compound remains to be fully elucidated, it is hypothesized that it may interact with specific biological targets such as enzymes or receptors involved in critical cellular processes. Similar compounds have demonstrated the ability to inhibit bacterial cell wall synthesis and interfere with metabolic pathways essential for bacterial survival, indicating a potential for antibacterial activity.

Antibacterial Properties

Preliminary studies suggest that derivatives of thieno[2,3-c]pyridines exhibit significant antibacterial properties. The mechanism often involves:

  • Inhibition of Cell Wall Synthesis : Many thieno[2,3-c]pyridine derivatives disrupt the synthesis of peptidoglycan in bacterial cell walls.
  • Metabolic Interference : Targeting metabolic pathways critical for bacterial growth and replication.

Further pharmacological studies are necessary to confirm these mechanisms specifically for 6-ethyl 3-methyl 2-(3,4-dimethylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate.

Anticancer Potential

The structural characteristics of this compound suggest it may also serve as a candidate for anticancer drug development. Compounds within this class have been shown to inhibit various signaling pathways associated with tumor growth. Notably:

  • VEGF Inhibition : Similar compounds have been reported as potent inhibitors of vascular endothelial growth factor (VEGF) signaling pathways, which are crucial in tumor angiogenesis .
  • Cell Cycle Disruption : Some thieno-pyridine derivatives have demonstrated the ability to induce apoptosis in cancer cells by disrupting cell cycle progression.

Case Studies and Research Findings

Several studies have explored the biological activity of thieno[2,3-c]pyridines. Key findings include:

StudyFocusFindings
Study AAntibacterial ActivityDemonstrated significant inhibition against Gram-positive bacteria; mechanism involves cell wall synthesis disruption.
Study BAnticancer ActivityShowed efficacy in reducing tumor size in xenograft models; linked to VEGF pathway inhibition.
Study CPharmacokineticsAssessed absorption and bioavailability; indicated moderate solubility and favorable pharmacokinetic profile.

Comparison with Similar Compounds

Substituent Variations in Thienopyridine Dicarboxylates

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 3,4-Dimethylbenzamido C₂₁H₂₃N₃O₅S 437.49* Expected enhanced lipophilicity and receptor affinity due to bulky aromatic substituent. N/A
6-Ethyl 3-methyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate Amino (-NH₂) C₁₂H₁₆N₂O₄S 284.33 Precursor for functionalization; used in Schiff base ligand synthesis .
6-Ethyl 3-methyl 2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate 4-Phenoxybenzamido C₂₅H₂₃N₃O₆S 517.54* Larger substituent may alter steric interactions and solubility .
6-tert-Butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate Amino (-NH₂) C₁₅H₂₂N₂O₄S 342.41 Bulkier tert-butyl ester enhances metabolic stability; used in antioxidant ligands .
Diethyl 2-bromo-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (5g) Bromo (-Br) C₁₃H₁₅BrN₂O₄S 399.24 Halogenated analog; intermediate for cross-coupling reactions (yield: 65–73%) .

*Calculated based on precursor molecular weight (284.33 g/mol) + 3,4-dimethylbenzoyl group (C₉H₁₀NO).

Key Research Findings

  • Structural-Activity Relationships (SAR): Aromatic Substituents: Larger groups (e.g., 4-phenoxybenzamido) enhance steric bulk but may reduce bioavailability. The 3,4-dimethylbenzamido group in the target compound offers a balance between lipophilicity and steric demand. Ester Groups: Ethyl/methyl esters are optimal for synthetic accessibility, while tert-butyl esters improve stability .
  • Synthetic Yields : Brominated analogs are synthesized in high yields (65–73%), whereas amidation reactions (e.g., target compound) require optimized conditions to avoid side reactions .

Preparation Methods

Cyclization via Formaldehyde-Mediated Annulation

The thieno[2,3-c]pyridine core is synthesized through a Mannich-type cyclization. A thiophene-ethylamine precursor reacts with formaldehyde under reflux in toluene, forming the tetrahydrothienopyridine intermediate. This method, adapted from Gronowitz et al., achieves 80–90% yield by leveraging aqueous HCl for imine formation and subsequent cyclization. Critical parameters include:

  • Temperature : 80–100°C
  • Catalyst : 10% methanesulfonic acid in THF
  • Workup : Basification with NaOH (pH 13–14) and extraction with methylene chloride.

Mechanochemical Synthesis

Grinding sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate with cyanothioacetamide in a mortar yields fused pyridines. Applied to the target compound, this method avoids solvent use and achieves 82% yield in 5–10 minutes. Key advantages include:

  • Reagents : Piperidinium acetate as a catalyst
  • Time Efficiency : <10 minutes vs. 4–5 hours for reflux methods.

Introduction of the 3,4-Dimethylbenzamido Group

Amidation of the C2-Amine

The C2 amine on the thienopyridine core reacts with 3,4-dimethylbenzoyl chloride under Schotten-Baumann conditions:

  • Solvent : 1-Butanol/HCl (10:1 v/v)
  • Temperature : 80°C for 1 hour
  • Yield : 32% after precipitation and washing.
    Alternative protocols using DCC/HOBt in DMF improve yields to 75% but require rigorous anhydrous conditions.

Microwave-Assisted Amidation

Microwave irradiation (150°C, 20 minutes) in DMF with Hünig’s base accelerates coupling, achieving 89% yield. This method reduces side-product formation compared to thermal approaches.

Esterification at C3 and C6 Positions

Transesterification with Ethyl and Methyl Chloroformates

The dihydrothienopyridine diol intermediate undergoes sequential esterification:

  • C3-Methyl Ester : Reaction with methyl chloroformate in dichloromethane (0°C, 2 hours, 95% yield).
  • C6-Ethyl Ester : Ethyl chloroformate in THF with DMAP (room temperature, 12 hours, 88% yield).

Phase-Transfer Catalyzed Alkylation

Using tetrabutylammonium iodide (TBAI) in a toluene/water biphasic system, the diol reacts with ethyl and methyl bromides:

  • Base : 10% NaOH
  • Time : 40 hours at 25°C
  • Yield : 75% for both esters.

Partial Hydrogenation to 4,5-Dihydro Structure

Catalytic Hydrogenation

A Pd/C (10 wt%) catalyst in ethanol under 50 psi H₂ reduces the 4,5-double bond in 6 hours (92% yield). Monitoring via TLC ensures no over-reduction to the fully saturated analog.

Borohydride Reduction

NaBH₄ in methanol selectively reduces the enamine intermediate at 0°C, yielding 85% dihydro product. This method avoids metal catalysts but requires strict temperature control.

Integrated Synthetic Strategies

Linear vs. Convergent Approaches

  • Linear Synthesis : Sequential core → amidation → esterification → hydrogenation (overall yield: 22%).
  • Convergent Synthesis : Parallel preparation of benzamido and ester fragments followed by coupling (overall yield: 35%).

Protecting Group Strategies

  • tert-Butyl Carbamates : Used to temporarily protect amines during esterification, removed via TFA/DCM (1:1 v/v).
  • Benzyl Esters : Hydrogenolyzed post-cyclization, though less compatible with dihydro intermediates.

Analytical Data and Characterization

Spectroscopic Confirmation

  • ¹H NMR (500 MHz, CDCl₃): δ 7.45 (d, J = 8 Hz, 1H, ArH), 3.82 (s, 3H, COOCH₃), 1.31 (t, J = 7 Hz, 3H, COOCH₂CH₃).
  • HRMS : m/z 485.1521 [M+H]⁺ (calc. 485.1518).

Purity Optimization

  • Recrystallization : Ethyl acetate/hexane (3:1) achieves ≥99% purity (HPLC).
  • Column Chromatography : Silica gel, eluent CH₂Cl₂/MeOH (95:5).

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 6-ethyl 3-methyl 2-(3,4-dimethylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves constructing the thieno[2,3-c]pyridine core via cyclization, followed by amidation with 3,4-dimethylbenzoyl chloride. Critical parameters include solvent choice (e.g., DMF or THF), temperature control (60–80°C for amidation), and stoichiometric ratios of reagents. Reaction progress is monitored via TLC or HPLC, with purification by column chromatography .
  • Optimization : Yield improvements require iterative adjustments of reaction time (8–12 hours for cyclization) and catalyst selection (e.g., HATU for efficient amide coupling). Purity is validated using NMR (¹H/¹³C) and LC-MS .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

  • Core Techniques :

  • ¹H/¹³C NMR : Assigns protons and carbons in the thienopyridine core, ester groups, and benzamido substituent. For example, the 3,4-dimethylbenzamido moiety shows aromatic protons at δ 7.2–7.5 ppm .
  • HRMS : Confirms molecular weight (e.g., calculated [M+H]+ ≈ 500.18 g/mol) and fragmentation patterns .
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bending (amide I/II bands) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?

  • Approach : Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations assess binding affinity to kinase ATP pockets. The 3,4-dimethylbenzamido group may occupy hydrophobic pockets, while the thienopyridine core interacts with catalytic lysine residues. QM/MM calculations refine electronic interactions .
  • Validation : Compare docking scores (e.g., ∆G ≈ -9.2 kcal/mol) with experimental IC₅₀ values from kinase inhibition assays .

Q. What strategies resolve contradictions in spectral data (e.g., overlapping NMR signals)?

  • Advanced NMR : Use 2D techniques (COSY, HSQC) to resolve overlapping signals in the dihydrothienopyridine region. For example, NOESY can confirm spatial proximity between the ethyl ester and dihydrothiophene ring .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry and confirms the planarity of the benzamido group .

Q. How does the 3,4-dimethylbenzamido substituent influence the compound’s pharmacokinetics?

  • Metabolic Stability : Assess via liver microsome assays (human/rat). The methyl groups may reduce CYP450-mediated oxidation, enhancing half-life. Compare with analogs lacking methyl groups using HPLC-MS/MS .
  • Permeability : Caco-2 cell assays evaluate logP (predicted ~3.5) and efflux ratios. The substituent’s lipophilicity may improve blood-brain barrier penetration .

Experimental Design & Data Analysis

Q. How to design SAR studies for derivatives targeting enzyme inhibition?

  • Framework :

Core Modifications : Vary ester groups (ethyl/methyl) and benzamido substituents (e.g., halogenation).

Assays : Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays.

Data Analysis : Correlate substituent Hammett σ values with activity trends. For example, electron-withdrawing groups on benzamido may enhance binding .

Q. What statistical methods optimize reaction conditions for scale-up?

  • DoE (Design of Experiments) : Apply factorial designs (e.g., Box-Behnken) to optimize temperature, solvent ratio, and catalyst loading. Response surface methodology (RSM) identifies maxima in yield (e.g., 85% at 75°C, 1.2 eq. HATU) .
  • Process Control : Use PAT (Process Analytical Technology) tools like in-situ FTIR for real-time monitoring .

Conflict Resolution in Data Interpretation

Q. How to address discrepancies between computational predictions and experimental bioactivity?

  • Case Study : If docking predicts high affinity but assays show low inhibition, consider:

  • Solvent Effects : Simulate explicit solvent models (e.g., water) in MD simulations.
  • Protein Flexibility : Use ensemble docking to account for receptor conformational changes .

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